molecular formula C14H19NO3 B13349609 Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- CAS No. 826993-50-4

Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-

Cat. No.: B13349609
CAS No.: 826993-50-4
M. Wt: 249.30 g/mol
InChI Key: PVGYTTLBMYGLPW-UHFFFAOYSA-N
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Description

Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is a heterocyclic organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. The presence of the 2-methyl-1,3-dioxolan-2-yl group attached to the phenyl ring adds unique properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- stands out due to its unique combination of amine and ether functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

826993-50-4

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]morpholine

InChI

InChI=1S/C14H19NO3/c1-14(17-10-11-18-14)12-2-4-13(5-3-12)15-6-8-16-9-7-15/h2-5H,6-11H2,1H3

InChI Key

PVGYTTLBMYGLPW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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